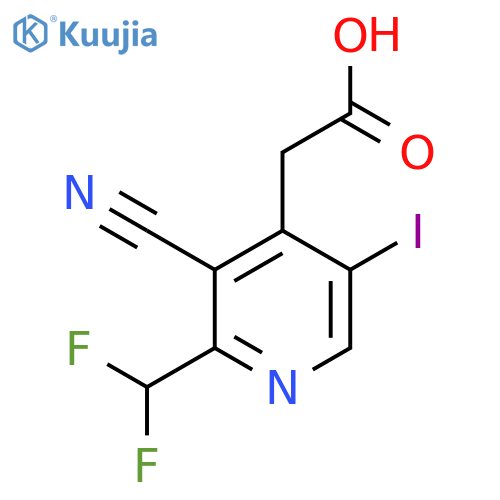Cas no 1805092-52-7 (3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid)

1805092-52-7 structure
商品名:3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid
CAS番号:1805092-52-7
MF:C9H5F2IN2O2
メガワット:338.049481153488
CID:4876270
3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
-
- 3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid
-
- インチ: 1S/C9H5F2IN2O2/c10-9(11)8-5(2-13)4(1-7(15)16)6(12)3-14-8/h3,9H,1H2,(H,15,16)
- InChIKey: DWGBLTRGDIUUGS-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C(F)F)C(C#N)=C1CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 318
- トポロジー分子極性表面積: 74
- 疎水性パラメータ計算基準値(XlogP): 1.3
3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029042111-1g |
3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid |
1805092-52-7 | 97% | 1g |
$1,475.10 | 2022-04-01 |
3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid 関連文献
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
1805092-52-7 (3-Cyano-2-(difluoromethyl)-5-iodopyridine-4-acetic acid) 関連製品
- 5587-61-1(Triisocyanato(methyl)silane)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
